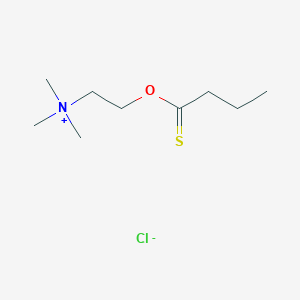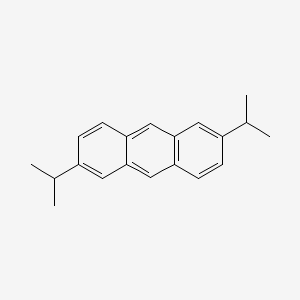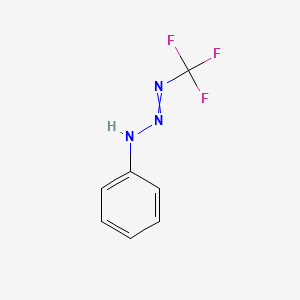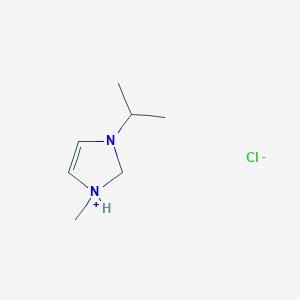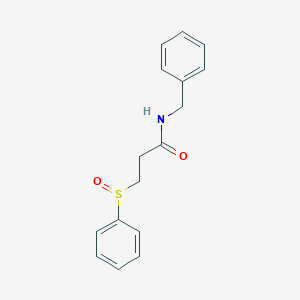
2-Carboxyethene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxyethene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethene-1-diazonium typically involves the diazotization of an amino acid precursor. The process begins with the reaction of an amino acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the diazonium salt. The use of automated systems also minimizes the risk of decomposition, which is a common issue with diazonium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxyethene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with aromatic compounds to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: These reactions often involve phenols or aromatic amines as coupling partners.
Major Products
Substitution Reactions: Products include halogenated compounds, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are widely used as dyes and pigments.
Applications De Recherche Scientifique
2-Carboxyethene-1-diazonium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Carboxyethene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, readily reacting with nucleophiles to form new chemical bonds. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with an aromatic compound, resulting in the formation of azo compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a benzene ring instead of a carboxyethene group.
p-Toluenediazonium Chloride: Contains a methyl group attached to the benzene ring, offering different reactivity and applications.
Uniqueness
2-Carboxyethene-1-diazonium is unique due to the presence of the carboxyethene group, which imparts different reactivity compared to other diazonium salts. This unique structure allows for specific applications in the synthesis of carboxylated azo compounds and the functionalization of biomolecules and nanomaterials .
Propriétés
Numéro CAS |
137433-93-3 |
|---|---|
Formule moléculaire |
C3H3N2O2+ |
Poids moléculaire |
99.07 g/mol |
Nom IUPAC |
3-hydroxy-3-oxoprop-1-ene-1-diazonium |
InChI |
InChI=1S/C3H2N2O2/c4-5-2-1-3(6)7/h1-2H/p+1 |
Clé InChI |
WZSPFWIGMZWWEM-UHFFFAOYSA-O |
SMILES canonique |
C(=C[N+]#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
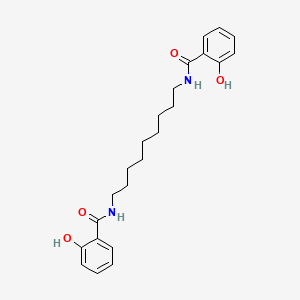
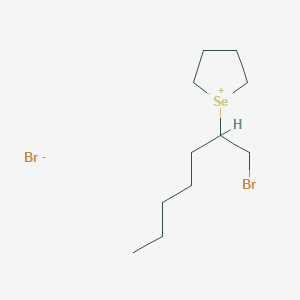
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
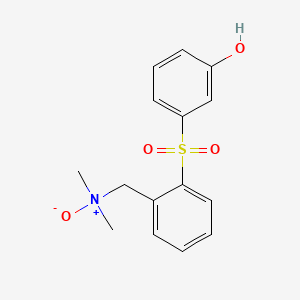
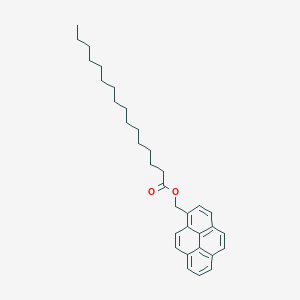
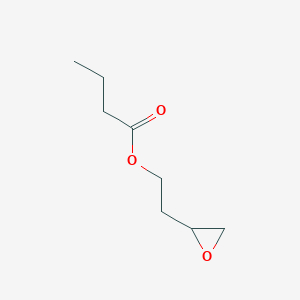
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

